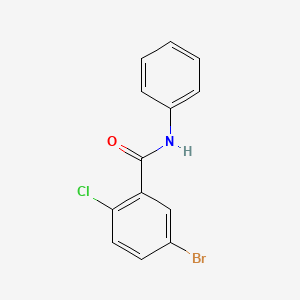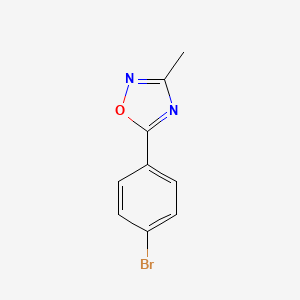
5-(4-溴苯基)-3-甲基-1,2,4-噁二唑
描述
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a molecule that belongs to the oxadiazole class, characterized by a heterocyclic ring containing oxygen, nitrogen, and carbon atoms. These compounds are known for their wide range of applications in material science, chemistry, and as potential therapeutic agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives often involves the dehydration of diarylhydrazide under specific conditions to achieve high yields. Reaction conditions are meticulously optimized to enhance the efficiency of synthesis processes, utilizing various techniques including palladium-catalyzed cross-coupling reactions (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized using spectroscopic methods such as IR, 1H NMR, and sometimes X-ray crystallography. These analyses reveal detailed information about the geometric and electronic structures of the compounds, which are crucial for understanding their chemical reactivity and properties (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for their chemical diversity and potential bioactivity. Their chemical reactivity is often studied in the context of developing novel compounds with enhanced biological or physical properties (A. Kaneria et al., 2016).
Physical Properties Analysis
The physical properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are determined using standard laboratory techniques and are essential for the formulation and application of these compounds in various industries (Li-rong Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for participating in further chemical transformations, are central to the application of oxadiazole derivatives. These properties are extensively studied through experimental and theoretical methods to design compounds with desired functions and activities (A. Kudelko et al., 2015).
科学研究应用
抗菌和抗利什曼原虫活性
Ustabaş等人(2020年)进行的一项研究合成了一种与5-(4-溴苯基)-3-甲基-1,2,4-噁二唑密切相关的化合物,对其进行了表征,并评估了其抗菌和抗利什曼原虫活性。该化合物对三种细菌表现出低效性,但对利什曼原虫表现出高活性。
合成和反应研究
Yang等人(2007年)研究了类似噁二唑化合物与各种不饱和化合物的反应,导致了含二氟甲基的1,2,4-噁二唑化合物的合成(Yang et al., 2007)。
杀虫活性
Qi等人(2014年)合成了一系列含有1,3,4-噁二唑环的化合物,并评估了它们对菜粉蝶的杀虫活性。一些化合物显示出显著的杀虫活性(Qi等人,2014年)。
光诱导分子重排
Buscemi等人(1996年)探索了1,2,4-噁二唑的光化学,证明了它们在氮亲核试剂存在下照射时形成各种杂环化合物的潜力(Buscemi et al., 1996)。
缓蚀作用
Ammal等人(2018年)研究了1,3,4-噁二唑衍生物对硫酸中低碳钢缓蚀的影响,揭示了这些化合物可以形成一层保护膜,并表现出混合型缓蚀行为(Ammal et al., 2018)。
发光性能
Mikhailov等人(2016年)合成了噁二唑衍生物及其金属螯合物,发现一些化合物显示出显著的发光性能,这在各种应用中可能很有用(Mikhailov et al., 2016)。
液晶性能
Ali和Tomi(2018年)合成并表征了一系列1,2,4-噁二唑衍生物,研究了它们的向列型液晶行为,并发现一些衍生物表现出具有向列型纹理的液晶性(Ali & Tomi, 2018)。
在抗癌研究中的潜力
Zhang等人(2005年)鉴定了一种与5-(4-溴苯基)-3-甲基-1,2,4-噁二唑相关的新型凋亡诱导剂,对乳腺和结肠直肠癌细胞系显示出活性。该研究突显了这类化合物在抗癌研究中的潜力(Zhang et al., 2005)。
作用机制
安全和危害
未来方向
The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .
属性
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXUFMZRHQRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361054 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
71566-07-9 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)
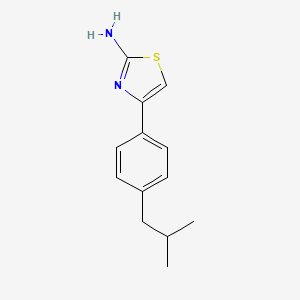
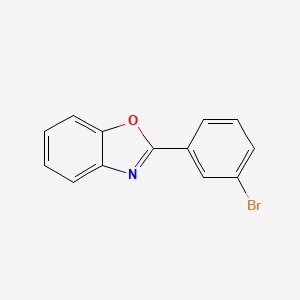
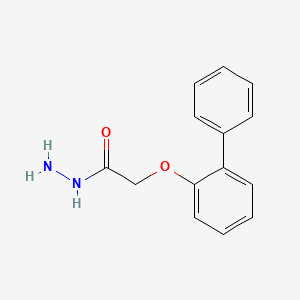
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)


